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Compound of Interest

5-Amino-4,6-dichloro-2-
Compound Name:
methylpyrimidine

Cat. No.: B1270343

An In-depth Technical Guide to 5-Amino-4,6-dichloro-2-methylpyrimidine

CAS Number: 39906-04-2

Introduction

5-Amino-4,6-dichloro-2-methylpyrimidine is a substituted pyrimidine that serves as a critical
intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] Its reactive chloro
groups and strategically positioned amino group make it a versatile building block for
developing complex molecular architectures.[3] This guide provides a comprehensive overview
of its chemical and physical properties, detailed synthesis protocols, analytical methodologies,
and its applications in drug discovery, particularly as a scaffold for kinase inhibitors. This
document is intended for researchers, chemists, and professionals in the field of drug
development.

Physicochemical and Quality Specifications

The properties of 5-Amino-4,6-dichloro-2-methylpyrimidine are summarized below. Data has
been aggregated from various chemical suppliers and technical data sheets.

Table 2.1: Physicochemical Properties
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Property Value References
CAS Number 39906-04-2 [3][4][5][6]
Molecular Formula CsHsCI2Ns [3B1[71[8]
Molecular Weight 178.02 - 193.02 g/mol [31[71[8]

Off-white to pale yellow or
Appearance , [3][4][6]
green crystalline powder

Melting Point 70-75 °C [4151161[7118]
Boiling Point 257.7 £ 35.0 °C at 760 mmHg [51[71I8]
Density 1.45-1.5 g/cm3 [31[51[8]

Soluble in DMF, DMSO, and
Solubility Methanol; Slightly soluble in [31[7]

ethanol; Insoluble in water.

bl _ i ficati

Parameter Specification Reference
Purity (HPLC) >99.0% [3]
Purity (GC) >98.0% [4]
Chloride Content 35.5-37.5% [3]
Moisture (Karl Fischer) <0.5% [3]
Heavy Metals <10 ppm [3]
Residual Solvents Meets ICH Q3C guidelines [3]

Synthesis and Manufacturing

Multiple synthetic routes for 5-Amino-4,6-dichloro-2-methylpyrimidine have been reported. A
common and well-documented laboratory-scale method proceeds via the chlorination of a
dihydroxy pyrimidine intermediate.
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Experimental Protocol: Synthesis from 5-Amino-2-
methylpyrimidine-4,6-diol

This two-step protocol involves the initial preparation of the diol intermediate, followed by

chlorination.

Step 1: Preparation of 5-amino-2-methylpyrimidine-4,6-diol

To a reaction vessel, add N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide (1.8 g).[1]
Add 9 mL of methanol (MeOH) followed by 7.2 mL of 6M hydrochloric acid (HCI).[1]

Purge the system with argon and stir the reaction mixture at 50°C for 15 hours.[1]

Cool the resulting suspension to 20°C and continue stirring for an additional 30 minutes.[1]
Filter the suspension and wash the collected solid with cold methanol (2 x 2 mL).[1]

The resulting product is 5-amino-2-methylpyrimidine-4,6-diol (1.21 g) as a grayish-white
solid.[1]

o 'H-NMR (400MHz, DMSO-d6, ppm): 8 2.38 (s, 3H).[1]

Step 2: Preparation of 5-Amino-4,6-dichloro-2-methylpyrimidine

Introduce 5-amino-2-methylpyrimidine-4,6-diol (500 mg) from the previous step and
phosphorus oxychloride (POCIs, 2.5 mL) into a sealed tube.[1]

Purge the system with argon and stir the mixture at 110°C for 20 hours.[1]

After the reaction is complete, cool the mixture to room temperature and carefully pour it
onto ice (5 mL).[1]

Add dichloromethane (CH2Clz, 5 mL) and adjust the pH to 8 using 8M sodium hydroxide
(NaOH).[1]

Separate the organic and aqueous layers. Extract the aqueous layer with an additional 1.5
mL of CH2Cl2.[1]
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o Combine the organic layers, wash with water (2 x 2.5 mL), and evaporate the solvent under

reduced pressure.[1]

e The final product, 5-Amino-4,6-dichloro-2-methylpyrimidine, is obtained as a brown solid
(129 mg, 26% yield).[1]

o H-NMR (400MHz, DMSO-d6, ppm): & 6.00-5.62 (broad singlet, 2H), 2.40 (s, 3H).[1]

Synthesis Workflow Diagram
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Step 1: Hydrolysis

N-(4,6-dihydroxy-2-methyl-
pyrimidin-5-yl)acetamide

MeOH, 6M HCI
50°C, 15h

5-Amino-2-methylpyrimidine-4,6-diol

POCIs
110°C, 20h

Step 2: Chlorination

5-Amino-4,6-dichloro-

2-methylpyrimidine

Work-up &qurification

Extraction with CH2Cl2
(pH 8)

Final Product

Click to download full resolution via product page

Caption: Synthetic pathway for 5-Amino-4,6-dichloro-2-methylpyrimidine.
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Applications in Drug Development

5-Amino-4,6-dichloro-2-methylpyrimidine is a key building block for the development of
kinase inhibitors, which are crucial in modern pharmacology for treating diseases like cancer.[3]
Its structure allows for derivatization to target the ATP-binding sites of various kinases. Key
kinase families targeted by compounds derived from this scaffold include cGMP-dependent
protein kinase (PKG), Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor
(EGFR), and Cyclin-Dependent Kinase 9 (CDK9).[2][3][9][10]

cGMP-Dependent Protein Kinase (PKG) Signaling

The nitric oxide (NO)/cGMP/PKG signaling pathway is fundamental in regulating cardiovascular
and smooth muscle function.[4] Inhibitors of this pathway are investigated for various
therapeutic applications. The pathway is initiated when signaling molecules like NO activate
soluble guanylate cyclase (sGC), leading to the production of cGMP, which in turn activates
PKG.[1][7]
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Caption: The cGMP-dependent protein kinase (PKG) signaling pathway.

ALK/EGFR Signaling in Non-Small Cell Lung Cancer
(NSCLC)

Receptor tyrosine kinases like ALK and EGFR are critical drivers in certain cancers, particularly
NSCLC.[10][11] Ligand binding to EGFR or the presence of an ALK fusion protein leads to
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kinase activation, triggering downstream signaling cascades such as RAS-MAPK and PI3K-
AKT that promote cell proliferation and survival.[12] Dual inhibitors targeting both kinases are of
significant interest for overcoming drug resistance.[10]
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Caption: Simplified ALK and EGFR downstream signaling pathways in NSCLC.
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CDK9 and Transcriptional Regulation

CDKJ is a transcriptional kinase that, in complex with Cyclin T, forms the Positive Transcription
Elongation Factor b (P-TEFb).[13] P-TEFb phosphorylates the C-terminal domain of RNA
Polymerase ll, releasing it from promoter-proximal pausing and enabling productive transcript
elongation.[13] Dysregulation of CDK9 is common in cancers that rely on the high expression
of short-lived oncoproteins like MYC and MCL-1.[9]

Signal-induced phosphorylates
release C-terminal domain

Active P-TEFb

(CDK9/Cyclin T) Elongating RNA Pol Il

Inactive P-TEFb Paused RNA Pol Il | _release from pause Productive Transcription
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Caption: Role of CDK®9 in regulating transcriptional elongation.

Analytical Methodologies

Accurate quantification and characterization of 5-Amino-4,6-dichloro-2-methylpyrimidine are
essential for quality control. High-Performance Liquid Chromatography coupled with Mass
Spectrometry (HPLC-MS) is a highly sensitive and selective method for this purpose.

Representative Protocol: HPLC-MS/MS Analysis

This protocol is based on established methods for similar dichloropyrimidine derivatives and
can be adapted for the target compound.[14][15]

e |nstrumentation:

o HPLC or UHPLC system equipped with a binary pump, autosampler, and column oven.
[14]

o Tandem mass spectrometer with an electrospray ionization (ESI) source.[14]
e Sample Preparation:

o Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
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o Create a series of calibration standards by serially diluting the stock solution to the desired
concentration range.

o Chromatographic Conditions:

o

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 um particle size).[14]
o Mobile Phase A: 0.1% Formic Acid in Water.[14][15]

o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[14][15]

o Flow Rate: 0.5 mL/min.[14]

o Column Temperature: 40 °C.[14]

o Injection Volume: 5 pL.[14]

o Gradient: A suitable gradient can be optimized, for example, starting at 5% B, ramping to
95% B, and re-equilibrating.[15]

e Mass Spectrometric Conditions:
o lonization Mode: Electrospray lonization (ESI), Positive Mode.[15]

o Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific parent and product ion
transitions.

o lon Spray Voltage: ~5500 V.[14]
o Source Temperature: ~550 °C.[14]

Safety and Handling

5-Amino-4,6-dichloro-2-methylpyrimidine is a chemical that should be handled with
appropriate safety precautions in a laboratory setting.[16]

e Hazard Statements:

o H315: Causes skin irritation.[13]
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o H319: Causes serious eye irritation.[13]

o H335: May cause respiratory irritation.[13]

» Precautionary Statements:
o P261: Avoid breathing dust.[13]
o P280: Wear protective gloves, eye protection, and face protection.[13]
o P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

o P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing.[13]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this
compound.

Conclusion

5-Amino-4,6-dichloro-2-methylpyrimidine is a high-value chemical intermediate with
significant applications in pharmaceutical research and development. Its versatile structure
provides a robust scaffold for the synthesis of targeted therapies, particularly kinase inhibitors.
The detailed technical information provided in this guide regarding its synthesis, analysis, and
applications serves as a valuable resource for scientists and researchers working to advance
new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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